Ofloxacin N-oxide

描述

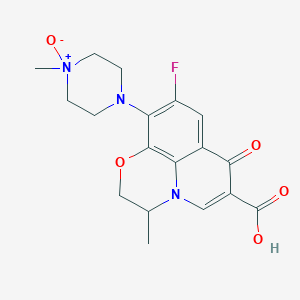

Ofloxacin N-oxide is a derivative of ofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. Ofloxacin is widely used to treat various bacterial infections, including those affecting the respiratory tract, urinary tract, skin, and soft tissues. This compound is one of the metabolites of ofloxacin, formed through the oxidation process. This compound retains some of the antibacterial properties of its parent compound and is of interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ofloxacin N-oxide typically involves the oxidation of ofloxacin. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure the selective oxidation of the nitrogen atom in the piperazine ring of ofloxacin.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated control systems are often employed to ensure consistent production quality.

化学反应分析

Types of Reactions

Ofloxacin N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert this compound back to ofloxacin.

Substitution: Substitution reactions can occur at the piperazine ring or other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Water, methanol, ethanol, acetonitrile.

Catalysts: Metal catalysts such as palladium or platinum for specific reactions.

Major Products Formed

Oxidation: Further oxidized derivatives of ofloxacin.

Reduction: Ofloxacin.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmacological Applications

Ofloxacin N-oxide exhibits significant pharmacological properties that extend its utility beyond its parent compound, ofloxacin.

Antimicrobial Activity

Research indicates that this compound retains antimicrobial activity against various bacterial strains. A study demonstrated that complexes formed with ruthenium(III) ions and ofloxacin derivatives, including N-oxide forms, showed enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The complexes were characterized using techniques such as FTIR and XRD, revealing notable antimicrobial potency compared to the uncomplexed forms .

Analytical Applications

This compound is also utilized in analytical chemistry for the detection and quantification of fluoroquinolone antibiotics in various matrices.

Electrochemical Analysis

A significant application involves the electrochemical behavior of this compound analyzed using voltammetric techniques. Studies have shown that using a boron-doped diamond electrode allows for sensitive detection of this compound in pharmaceutical formulations and biological samples like urine. The developed methods demonstrated a linear response within specific concentration ranges and provided low detection limits, making them suitable for routine analysis .

| Parameter | Value |

|---|---|

| Detection Limit | |

| Linear Range | to |

| Peak Potential | +1.24 V (without SDS) |

| +1.21 V (with SDS) |

Environmental and Toxicological Studies

This compound has been studied for its environmental impact and potential toxicity.

Photodegradation Studies

Research has explored the photochemical properties of ofloxacin under aerobic conditions, revealing that it undergoes photodegradation leading to the formation of reactive species that can cause oxidative damage to DNA. This process highlights the compound's potential environmental risks when released into ecosystems .

Toxicological Assessments

Toxicological studies have investigated the clearance rates of fluoroquinolones, including this compound, in critically ill patients undergoing continuous veno-venous hemofiltration (CVVH). These studies aim to understand how modifications to the drug's structure affect its pharmacokinetics and safety profile .

作用机制

Ofloxacin N-oxide exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death. The molecular targets and pathways involved are similar to those of ofloxacin, with the N-oxide modification potentially affecting its binding affinity and activity.

相似化合物的比较

Similar Compounds

Ofloxacin: The parent compound with similar antibacterial properties.

Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against certain bacteria.

Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.

Moxifloxacin: A newer fluoroquinolone with improved pharmacokinetics and efficacy.

Uniqueness

Ofloxacin N-oxide is unique due to its specific oxidation state, which can influence its pharmacokinetics, metabolism, and antibacterial activity. Compared to its parent compound, this compound may exhibit different binding affinities to bacterial enzymes and altered metabolic pathways, making it a valuable compound for research and potential therapeutic applications.

生物活性

Ofloxacin N-oxide, a metabolite of the fluoroquinolone antibiotic ofloxacin, has garnered attention for its biological activities, particularly in antimicrobial efficacy and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by the molecular formula and is classified as an N-oxide derivative of the parent compound, ofloxacin. The structural modification at the nitrogen atom enhances its pharmacokinetic properties, which can influence its biological activity.

In Vitro Studies

-

Antibacterial Efficacy :

- A study evaluated the antimicrobial activity of this compound alongside its parent compound and desmethyl ofloxacin. The results indicated that while this compound exhibited significant antibacterial activity, it was generally less potent than ofloxacin itself but more effective than desmethyl ofloxacin against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Minimum Inhibitory Concentration (MIC) :

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Ofloxacin | 0.5 | 1.0 |

| This compound | 1.0 | 2.0 |

| Desmethyl Ofloxacin | 2.0 | 4.0 |

Photodegradation Products

Research has indicated that photodegradation products of fluoroquinolones, including this compound, retain antimicrobial activity post-degradation. This suggests potential therapeutic applications even after environmental exposure .

Case Studies and Clinical Applications

-

Leprosy Treatment :

- In clinical settings, Ofloxacin has been investigated as part of multidrug therapy for leprosy, showing effectiveness against Mycobacterium leprae. Although specific data on this compound in leprosy treatment is limited, its parent compound's success highlights the potential role of its metabolites in similar therapeutic contexts .

-

Adverse Effects :

- A case study involving patients treated with a combination of rifampicin and Ofloxacin noted instances of leucocytopenia, emphasizing the need for monitoring when administering these drugs . While adverse reactions were noted with the parent compound, further studies are required to evaluate the safety profile of this compound specifically.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription . This inhibition leads to bactericidal effects against susceptible organisms.

Future Directions in Research

Further research is warranted to explore:

- In Vivo Efficacy : More comprehensive studies evaluating the in vivo efficacy of this compound against various pathogens.

- Toxicological Studies : Detailed toxicological assessments to establish safety profiles.

- Combination Therapies : Investigating synergistic effects with other antibiotics or antileishmanial agents could enhance therapeutic outcomes.

属性

IUPAC Name |

7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAUMUQGRQERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316290 | |

| Record name | Ofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104721-52-0 | |

| Record name | Ofloxacin N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104721-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofloxacin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104721520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OFLOXACIN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2400MFQ95B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary metabolites of Ofloxacin, and how are they formed?

A1: Ofloxacin undergoes metabolism primarily through three pathways: O-acyl glucuronidation, N-demethylation, and N-oxidation. These pathways lead to the formation of Ofloxacin ester glucuronide (M-1), desmethyl Ofloxacin (M-3), and Ofloxacin N-oxide (M-4), respectively. []

Q2: How does the presence of this compound in serum contribute to the overall antibacterial activity of Ofloxacin?

A2: While the provided research primarily focuses on the pharmacokinetics of Ofloxacin and its metabolites, one study specifically investigates the potential antibacterial contribution of desmethyl Ofloxacin and this compound. [] Further research is needed to fully elucidate the specific roles and potency of these metabolites in combating bacterial infections.

Q3: How is this compound eliminated from the body in patients with end-stage renal disease?

A3: Research indicates that this compound is not effectively removed by hemodialysis. [] In patients with peritonitis undergoing continuous ambulatory peritoneal dialysis, this compound accumulated during therapy and was detectable in both serum and peritoneal dialysis fluid for several days after treatment cessation, with a mean elimination half-life of 44 hours. Approximately 15.4% of Ofloxacin and its metabolites were recovered from the peritoneal dialysis fluid. []

Q4: Why is therapeutic drug monitoring recommended for Ofloxacin in hemodialysis patients?

A5: Hemodialysis patients exhibit significant variability in Ofloxacin absorption and plasma half-life. [] This variability necessitates therapeutic drug monitoring, preferably using HPLC, to ensure optimal drug exposure and minimize the risk of sub-therapeutic levels or toxicity.

Q5: Does this compound readily cross the blood-brain barrier?

A6: Research investigating cerebrospinal fluid penetration of Ofloxacin and its metabolites showed that this compound crossed the blood-brain barrier less effectively compared to Ofloxacin itself. [] This suggests that this compound may not contribute significantly to the antibacterial activity of Ofloxacin in the central nervous system.

Q6: What analytical techniques are typically employed to measure Ofloxacin and its metabolites in biological samples?

A7: High-performance liquid chromatography (HPLC) is commonly used to measure the concentrations of Ofloxacin, desmethyl Ofloxacin, and this compound in various biological samples, such as serum, plasma, and peritoneal dialysis fluid. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。